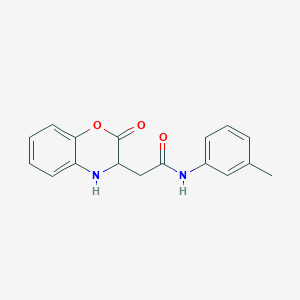
N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-5-isoxazolecarboxamide
説明
N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-5-isoxazolecarboxamide, commonly known as CIQ, is a chemical compound that has been used in scientific research for its potential therapeutic applications. CIQ is a synthetic compound that was first synthesized in the early 2000s and has since been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of CIQ is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Specifically, CIQ has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. CIQ has also been shown to bind to the sigma-1 receptor, which is involved in the modulation of various physiological processes, including pain perception, stress response, and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CIQ are varied and depend on the specific context in which it is used. In general, CIQ has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties. Specifically, CIQ has been shown to reduce the production of pro-inflammatory cytokines, protect neurons from oxidative stress, and inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One of the main advantages of CIQ for lab experiments is its synthetic nature, which allows for precise control over its chemical properties and structure. Additionally, CIQ has been shown to have low toxicity and good stability, making it a suitable candidate for in vitro and in vivo experiments. However, one of the main limitations of CIQ for lab experiments is its relatively limited availability, as it is not commercially available and must be synthesized in-house.
将来の方向性
There are several future directions for research on CIQ, including:
- Further investigation of its mechanism of action, particularly with regard to its interaction with the sigma-1 receptor.
- Exploration of its potential therapeutic applications in a variety of disease contexts, including neurodegenerative diseases, cancer, and immunological disorders.
- Development of more efficient and scalable synthesis methods for CIQ, in order to increase its availability for research purposes.
- Investigation of potential drug-drug interactions with CIQ, particularly with regard to its potential interaction with other GSK-3β inhibitors or sigma-1 receptor agonists.
科学的研究の応用
CIQ has been studied for its potential therapeutic applications in a variety of scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, CIQ has been shown to have potential as a novel treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, CIQ has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In immunology, CIQ has been studied for its potential as an immunomodulatory agent, as it has been shown to modulate the activity of immune cells.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-7-4-12(20-16-7)13(17)15-9-6-10(18-2)8(14)5-11(9)19-3/h4-6H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMHXTKPNYPJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669975 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-tert-butyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4649243.png)
![4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B4649249.png)
![2-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4649253.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4649269.png)
![3-[(3-bromobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4649277.png)

![4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4649286.png)
![N-[3-(acetylamino)phenyl]-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetamide](/img/structure/B4649295.png)
![2-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4649297.png)

![(4-methoxy-2-methylphenyl)(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methanone](/img/structure/B4649316.png)
![3-(1,3-benzodioxol-5-ylcarbonyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4649323.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4649328.png)